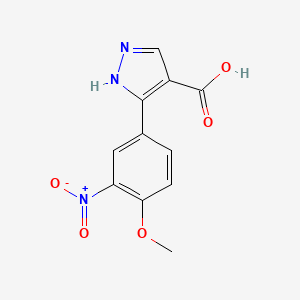
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, 95% (H-L-Leu(4-F)-OEt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, 95% (H-L-Leu(4-F)-OEt) is a useful research compound. Its molecular formula is C8H17ClFNO2 and its molecular weight is 213.68 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, 95% (H-L-Leu(4-F)-OEt) is 213.0931846 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, 95% (H-L-Leu(4-F)-OEt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride, 95% (H-L-Leu(4-F)-OEt) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound and its derivatives are involved in the synthesis of β-fluoropyrrole derivatives, showcasing the versatility of fluorinated compounds in organic synthesis. These derivatives were obtained through reactions with primary amines, demonstrating a method for generating complex structures at ambient temperatures (Kim et al., 2007).
- Amino acetate functionalized Schiff base organotin(IV) complexes, derived from a similar compound, were investigated for their anticancer properties, indicating the potential biomedical applications of such derivatives (Basu Baul et al., 2009).
Biocatalysis and Enantioselectivity
- Studies on the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs, illustrate the importance of biocatalysis in achieving high enantioselectivity for synthesizing intermediates used in pharmaceuticals. Novel carbonyl reductases identified in the yeast Pichia stipitis were highlighted for their potential in industrial production of related compounds with high enantiomeric excess (Ye, Ouyang, & Ying, 2011).
Pharmacological Applications
- Certain derivatives were explored for their antitumor activity, demonstrating the role of fluorinated compounds in developing new therapeutic agents. The synthesis of amino acid ester derivatives containing 5-fluorouracil showcased their inhibitory effects against cancer cell lines (Xiong et al., 2009).
Chemical Communication in Insects
- Research into the chemical communication for mating behavior in ants identified critical components of the queen sex pheromone, providing insights into the ecological roles of similar compounds and their potential applications in controlling pest populations (Castracani et al., 2008).
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKZTACOAZGMPR-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)(C)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857294 |
Source


|
| Record name | Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156047-39-1 |
Source


|
| Record name | Ethyl 4-fluoro-L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


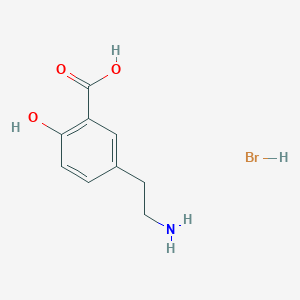



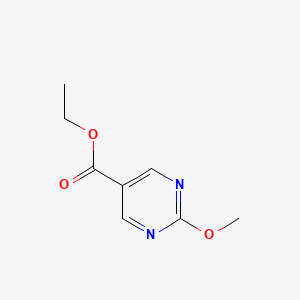
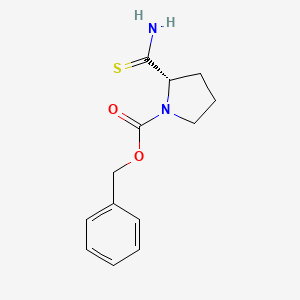
![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)
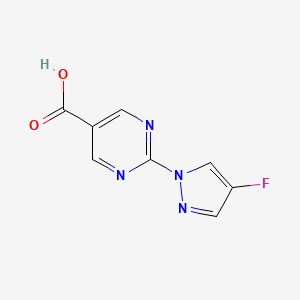
![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)
![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)
